molecular formula C15H17NO3S B10999105 7-hydroxy-4-methyl-8-(thiomorpholin-4-ylmethyl)-2H-chromen-2-one

7-hydroxy-4-methyl-8-(thiomorpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B10999105
M. Wt: 291.4 g/mol
InChI Key: VPCUJNIUMJZAKC-UHFFFAOYSA-N
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Description

7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the thiazinan-4-ylmethyl group: This step may involve the reaction of the chromen-2-one core with a thiazinan-4-ylmethyl halide in the presence of a base such as potassium carbonate.

    Hydroxylation and methylation: The final steps may include hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The thiazinan-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE may be explored as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties can be optimized to enhance its therapeutic potential.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler analog without the thiazinan-4-ylmethyl group.

    4-Methylumbelliferone: Another coumarin derivative with known biological activities.

    Thiazine derivatives: Compounds containing the thiazine ring, which may have similar biological properties.

Uniqueness

The uniqueness of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE lies in its combination of the chromen-2-one core with the thiazinan-4-ylmethyl group. This structural feature may confer unique biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-(thiomorpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C15H17NO3S/c1-10-8-14(18)19-15-11(10)2-3-13(17)12(15)9-16-4-6-20-7-5-16/h2-3,8,17H,4-7,9H2,1H3

InChI Key

VPCUJNIUMJZAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCSCC3)O

Origin of Product

United States

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